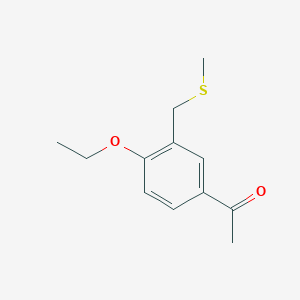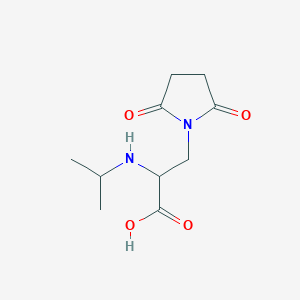
1-(4-Ethoxy-3-((methylthio)methyl)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxy-3-((methylthio)methyl)phenyl)ethan-1-one is an organic compound with the molecular formula C12H16O2S It is a derivative of acetophenone, characterized by the presence of an ethoxy group and a methylthio group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxy-3-((methylthio)methyl)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyacetophenone and methylthiomethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Procedure: The 4-ethoxyacetophenone is reacted with methylthiomethyl chloride under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethoxy-3-((methylthio)methyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones.
Aplicaciones Científicas De Investigación
1-(4-Ethoxy-3-((methylthio)methyl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxy-3-((methylthio)methyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The ethoxy and methylthio groups can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
4-Methylthioacetophenone: Similar structure but lacks the ethoxy group.
4-Ethoxyacetophenone: Similar structure but lacks the methylthio group.
4-(Methylthio)benzaldehyde: Contains a formyl group instead of the ethanone group.
Uniqueness: 1-(4-Ethoxy-3-((methylthio)methyl)phenyl)ethan-1-one is unique due to the presence of both ethoxy and methylthio groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H16O2S |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
1-[4-ethoxy-3-(methylsulfanylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C12H16O2S/c1-4-14-12-6-5-10(9(2)13)7-11(12)8-15-3/h5-7H,4,8H2,1-3H3 |
Clave InChI |
DLSRPZVHCLODLO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=O)C)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15302742.png)





![7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)

![3-[Cyclopropyl(methyl)amino]propan-1-ol hydrochloride](/img/structure/B15302791.png)


